1'-(Cyclopropylcarbamothioyl)-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropylcarbamothioyl group attached to a bipiperidine backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide involves several steps, typically starting with the preparation of the bipiperidine core. This can be achieved through a series of cyclization reactions. The cyclopropylcarbamothioyl group is then introduced via a nucleophilic substitution reaction, where a suitable cyclopropylcarbamothioyl donor reacts with the bipiperidine intermediate under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the cyclopropylcarbamothioyl group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and product formation .
Scientific Research Applications
1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamothioyl group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide include other bipiperidine derivatives and cyclopropyl-containing molecules. Compared to these, 1’-(Cyclopropylcarbamothioyl)-1,4’-bipiperidine-4’-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include cis-1,2-dibromocyclopentane and other cycloalkane derivatives .
Properties
IUPAC Name |
1-(cyclopropylcarbamothioyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c16-13(20)15(19-8-2-1-3-9-19)6-10-18(11-7-15)14(21)17-12-4-5-12/h12H,1-11H2,(H2,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZOJYIZFICIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=S)NC3CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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